molecular formula C8H8BrNO B2643421 5-Bromo-2-methylbenzamide CAS No. 854633-21-9

5-Bromo-2-methylbenzamide

Cat. No.: B2643421
CAS No.: 854633-21-9
M. Wt: 214.062
InChI Key: IENXGTOPRPDOAE-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Chemistry and Halogenated Organic Compounds

5-Bromo-2-methylbenzamide is structurally defined by a benzene (B151609) ring substituted with three functional groups: a carboxamide (-CONH2), a bromine atom, and a methyl group (-CH3). Its chemical identity is confirmed by the molecular formula C8H8BrNO and a molecular weight of approximately 214.06 g/mol . biosynth.com

The molecule belongs to two significant classes of organic compounds: benzamides and halogenated organic compounds.

Benzamides : This class consists of derivatives of benzoic acid where the hydroxyl group of the carboxylic acid is replaced by an amine. The benzamide scaffold is of high interest in medicinal chemistry as it is present in numerous biologically active compounds and serves as a versatile framework for drug design. The amide group can participate in hydrogen bonding, a crucial interaction for the binding of drugs to biological targets like enzymes and receptors. biosynth.com Benzamide derivatives have been successfully developed for a range of therapeutic applications, including as antiemetics, antipsychotics, and anti-inflammatories. biosynth.com

Halogenated Organic Compounds : These are compounds that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine). nbinno.com The introduction of a halogen, in this case, bromine, into an organic molecule can significantly alter its physical and chemical properties. Halogenation can influence a molecule's reactivity, stability, lipophilicity (its ability to dissolve in fats and oils), and metabolic profile. chemscene.com These modifications are strategically used in drug discovery to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. The presence of the bromine atom on the benzamide ring makes this compound a useful intermediate for further chemical modifications through reactions like nucleophilic substitution.

Significance in Contemporary Chemical and Pharmaceutical Sciences

The primary significance of this compound in scientific research lies in its role as a chemical intermediate and a versatile building block. biosynth.com It is commercially available as a reference standard for research and pharmaceutical testing, indicating its utility in the early stages of drug discovery and development. biosynth.com

While specific, publicly documented research detailing the direct biological activity of this compound is limited, its importance can be inferred from the applications of its direct precursor, 5-Bromo-2-methylbenzoic acid. This parent compound is a key intermediate in the synthesis of important pharmaceuticals. For instance, 5-Bromo-2-methylbenzoic acid is pivotal in the production of canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.

The synthesis of this compound is typically achieved through the amidation of 5-Bromo-2-methylbenzoic acid. chemicalbook.com This straightforward conversion allows chemists to incorporate the bromo-methyl-substituted benzamide structure into larger, more complex molecular designs, exploring potential new therapeutic agents. The compound serves as a scaffold that can be elaborated upon to generate libraries of novel molecules for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENXGTOPRPDOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854633-21-9
Record name 5-bromo-2-methylbenzamide
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Synthetic Methodologies and Strategies for 5 Bromo 2 Methylbenzamide

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inslideshare.net This process involves breaking bonds and converting functional groups in a reverse-synthetic direction, which are known as antithetical reactions. ias.ac.in

For 5-Bromo-2-methylbenzamide, two primary retrosynthetic disconnections are most logical:

C-N Amide Bond Disconnection: The most straightforward disconnection is that of the amide bond. This break leads to two synthons: a 5-bromo-2-methylbenzoyl cation and an amino anion. The corresponding real-world precursors, or starting materials, for these synthons are 5-Bromo-2-methylbenzoic acid (or its activated derivatives like an acyl chloride) and ammonia (B1221849) . This is often the most common and direct synthetic strategy.

C-Br Bond Disconnection: An alternative disconnection involves the carbon-bromine bond on the aromatic ring. This pathway identifies 2-methylbenzamide (B88809) as the key precursor. The synthesis would then involve an electrophilic aromatic substitution to introduce the bromine atom at the 5-position.

Classical and Modern Synthetic Approaches

The synthesis of this compound can be achieved through several well-established and contemporary chemical reactions.

Bromination Reactions

This approach involves the direct bromination of 2-methylbenzamide. In this electrophilic aromatic substitution reaction, the starting material is treated with a brominating agent. The activating, ortho-para directing methyl group and the deactivating, meta-directing amide group guide the incoming electrophile. The position para to the strongly activating methyl group is favored, leading to the desired 5-bromo isomer.

Common brominating agents and conditions include:

N-Bromosuccinimide (NBS): Often used with a catalyst in a suitable solvent.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A reagent used for bromination, as seen in the synthesis of the precursor 5-bromo-2-methylbenzoic acid. chemicalbook.com

Bromine (Br₂) in Sulfuric Acid: A classical method where concentrated sulfuric acid serves as both the solvent and a catalyst, as demonstrated in the synthesis of the precursor acid from 2-methylbenzoic acid. chemicalbook.comchemicalbook.com

A patent describes a method for brominating m-diamide compounds using a brominating reagent in the presence of an oxidant, achieving high yields and purity. google.com While not directly for this compound, the principles of using oxidants like sodium hypochlorite (B82951) or sodium chlorate (B79027) with sources of bromine can be applied. google.com

Amidation Reactions

The amidation of 5-bromo-2-methylbenzoic acid is a primary and highly effective route for synthesizing this compound. chemicalbook.com This process typically involves a two-step sequence:

Activation of the Carboxylic Acid: The carboxylic acid group of 5-bromo-2-methylbenzoic acid is first activated to make it more susceptible to nucleophilic attack. A common method is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction with Ammonia: The resulting 5-bromo-2-methylbenzoyl chloride is then reacted with ammonia (or an ammonia source) to form the primary amide, this compound.

Alternatively, modern coupling agents can be used to facilitate the direct amidation of the carboxylic acid without forming the acyl chloride intermediate. These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). Copper-catalyzed amination of related bromobenzoic acids has also been shown to be effective, providing a pathway that can be regioselective. nih.gov

Table 1: Synthesis of 5-Bromo-2-methylbenzoic Acid (Precursor) via Bromination

Starting MaterialReagentsConditionsYieldReference
2-Methylbenzoic AcidBromine, conc. H₂SO₄25°C, 20 hours97% (crude, mixture of isomers) chemicalbook.com
2-Methylbenzoic Acid1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione, conc. H₂SO₄Room temp, 5 hours88% chemicalbook.com

Alkylation and Arylation Modifications

While not direct syntheses of the title compound, alkylation and arylation reactions on related structures demonstrate potential pathways for modification. The bromine atom on the benzamide (B126) ring is susceptible to replacement through various cross-coupling reactions, and the amide nitrogen can also be functionalized.

Arylation: Palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig couplings can be used to replace the bromine atom with an aryl group. mdpi.com For instance, the Suzuki coupling of 2-bromo-5-phenyl-1,3,4-oxadiazole (B1285659) with boronic acids proceeds in high yield using a palladium catalyst. mdpi.com Similarly, copper-catalyzed arylation of 2-bromo-2,2-difluoroacetamides with aryl boronic acids has been demonstrated as a viable method for forming new C-C bonds. nih.govmdpi.com

Alkylation: The amide nitrogen can be alkylated. For example, N-methylation of 5-bromo-2-hydroxybenzamide can be achieved using methyl iodide or dimethyl sulfate (B86663) in the presence of a base like potassium carbonate.

Cyclization and Condensation Pathways

This compound and its precursors can be involved in reactions that form larger, cyclic structures. These reactions are crucial in the synthesis of complex heterocyclic compounds.

Cobalt-Catalyzed Cyclization: 2-Bromobenzamides can undergo cyclization reactions. For example, a cobalt-catalyzed reaction between 2-bromo-N-methylbenzamide and carbodiimides has been developed to synthesize 3-(imino)isoindolin-1-ones. researchgate.netmdpi.com This method proceeds through a five-membered aza-cobalacycle intermediate and tolerates a variety of substituents. mdpi.com

Condensation Reactions: Precursors of the title compound can participate in condensation reactions to form more complex molecules. For instance, 2-methylbenzohydrazide (B1293746) can be condensed with 5-bromo-2-thiophenecarboxaldehyde to form N'-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide. While this does not directly use this compound, it illustrates the reactivity of the benzamide motif in condensation pathways.

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is essential for maximizing product yield and purity while ensuring the process is efficient and sustainable. numberanalytics.com Key factors that can be adjusted include temperature, solvent, catalyst, and reaction time. numberanalytics.com

Bromination Optimization: In the synthesis of 5-bromo-2-methylbenzoic acid, purification of the product is critical. After bromination, which often yields a mixture of 5-bromo and 3-bromo isomers, recrystallization from a solvent like ethanol (B145695) can significantly enhance the purity of the desired 5-bromo isomer. chemicalbook.com One study showed that while the initial reaction gave a 62:38 ratio of 5-bromo to 3-bromo isomers, a single recrystallization improved this ratio to 91:9. chemicalbook.com

Amidation Optimization: For amination reactions, the choice of catalyst and base is crucial. In copper-catalyzed aminations of bromobenzoic acids, a combination of copper powder, copper(I) oxide (Cu₂O), and potassium carbonate (K₂CO₃) in a solvent like 2-ethoxyethanol (B86334) at reflux has proven effective. nih.gov

Flow Chemistry: For industrial-scale production, optimizing processes often involves moving from batch to continuous flow chemistry. Flow reactors can improve heat transfer, enhance safety, and increase throughput, which is particularly beneficial for exothermic reactions like those involving acid chloride formation.

Table 2: Data on Reaction Optimization

Reaction TypeParameter OptimizedObservationReference
BrominationPurification MethodRecrystallization from ethanol increased isomer purity from a 62:38 to a 91:9 ratio (5-Br:3-Br). chemicalbook.com
Palladium-Catalyzed CouplingCatalyst SystemUsing a Pd(TFA)₂ catalyst with an AgOAc additive in an AcOH:TFA solvent mixture gave a 70% yield in 8 hours for a C-H activation reaction. acs.org
Copper-Catalyzed AminationCatalyst/BaseA system of Cu powder, Cu₂O, and K₂CO₃ was effective for the amination of bromobenzoic acids. nih.gov

Green Chemistry Principles in this compound Synthesis

The primary route to this compound involves the amidation of its precursor, 5-bromo-2-methylbenzoic acid. Traditional amidation methods often employ stoichiometric coupling agents or require the conversion of the carboxylic acid to a more reactive species like an acid chloride, which can generate significant waste. Greener alternatives focus on catalytic methods and optimizing reaction conditions to improve atom economy and reduce the environmental impact.

Atom Economy and E-Factor

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. The ideal synthesis has a 100% atom economy, where all atoms from the reactants are incorporated into the final product.

The direct amidation of 5-bromo-2-methylbenzoic acid with ammonia presents a highly atom-economical route. The only byproduct in this reaction is water, leading to a high theoretical atom economy.

Calculation of Atom Economy:

Reactants: 5-Bromo-2-methylbenzoic acid (C₈H₇BrO₂) + Ammonia (NH₃)

Product: this compound (C₈H₈BrNO) + Water (H₂O)

Molecular Weight of 5-Bromo-2-methylbenzoic acid: 215.04 g/mol

Molecular Weight of Ammonia: 17.03 g/mol

Molecular Weight of this compound: 214.06 g/mol

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy = (214.06 / (215.04 + 17.03)) x 100 ≈ 92.2%

This high atom economy indicates that the direct amidation is an efficient process in terms of incorporating reactant atoms into the final product.

Another important metric is the Environmental Factor (E-Factor) , which is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process. For the direct amidation of 5-bromo-2-methylbenzoic acid, the E-Factor would be very low, as the main byproduct is water. However, the use of solvents and reagents in downstream purification processes would increase the E-Factor.

Catalytic Approaches and Solvent Selection

To facilitate the direct amidation and avoid harsh reaction conditions, various catalytic systems are being explored. Boron-based catalysts, for instance, have shown promise in promoting the direct amidation of carboxylic acids. researchgate.net The development of efficient and recyclable catalysts is a key area of research for making the synthesis of this compound greener.

The choice of solvent is another critical aspect of green synthesis. Traditional solvents like dimethylformamide (DMF) and 1,2-dichloroethane (B1671644) are effective but pose significant health and environmental risks. rsc.org Green chemistry encourages the use of safer alternatives.

Green Chemistry Aspect Traditional Approach Greener Alternative Rationale
Amidation Method Use of stoichiometric coupling agents (e.g., DCC, EDC) or conversion to acid chloride (e.g., with SOCl₂)Direct catalytic amidationReduces waste, improves atom economy, avoids hazardous reagents. whiterose.ac.uk
Solvent Dimethylformamide (DMF), 1,2-DichloroethaneCyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF), waterReduces toxicity and environmental impact. rsc.orggoogle.com
Waste Management Disposal of byproducts and spent solventsRecycling of catalysts and solvents; use of benign byproducts (e.g., water)Minimizes environmental footprint and reduces costs.

Scale-Up Considerations for Research and Development

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Process Optimization and Control

On a larger scale, precise control over reaction parameters such as temperature, pressure, and mixing becomes crucial. For the amidation of 5-bromo-2-methylbenzoic acid, exothermic reactions need to be carefully managed to prevent runaway reactions and ensure product quality. The use of flow chemistry reactors can offer better control over these parameters compared to traditional batch reactors, potentially reducing solvent volume and waste. google.com

Purification Strategies

Purification is a significant challenge in large-scale synthesis. While laboratory-scale purifications often rely on silica (B1680970) gel chromatography, this method is generally not economically viable for industrial production due to high costs and solvent consumption. google.com Therefore, developing robust crystallization and precipitation methods is essential for obtaining high-purity this compound on a large scale. Recrystallization from ethanol/water mixtures has been noted as a potential method for enhancing purity to over 99%. google.com

Waste Management and Cost-Effectiveness

Industrial processes must consider the entire lifecycle of the chemicals used, including waste disposal and potential for recycling. For the synthesis of the precursor, 5-bromo-2-methylbenzoic acid, the use of N-bromosuccinimide (NBS) in the presence of sulfuric acid is favored for larger batches (>70 kg) despite DBDMH having a higher atom economy, due to cost considerations. google.com In such processes, the recycling of sulfuric acid and the neutralization of brominated byproducts are critical for environmentally sustainable production. google.com

Scale-Up Parameter Challenge Potential Solution
Reaction Control Maintaining consistent temperature and mixing in large volumes.Utilization of flow chemistry systems for better process control.
Purification Avoidance of costly and solvent-intensive chromatography.Development of efficient crystallization and precipitation methods. google.com
Raw Material Sourcing Ensuring a reliable and cost-effective supply of starting materials.Process optimization to use readily available and cheaper reagents.
Waste Management Handling and disposal of byproducts and spent reagents.Implementing recycling streams for solvents and catalysts; neutralization of acidic waste. google.com
Cost Analysis Balancing the cost of reagents, energy, and waste disposal.Optimizing reaction conditions for higher yield and lower energy consumption; selecting cost-effective reagents for large-scale production. google.com

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidationnih.govorganicchemistrydata.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy of 5-Bromo-2-methylbenzamide reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum, due to the deshielding effect of the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the positions of the bromo and methyl substituents. The methyl protons give rise to a singlet in the upfield region, while the amide protons (–NH₂) also produce a characteristic signal. The integration of these signals provides the relative ratio of the number of protons of each type.

Interactive Data Table: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7-7.2m3HAromatic protons
~6.3br s2HAmide (-NH₂) protons
~2.4s3HMethyl (-CH₃) protons

Note: The exact chemical shifts can vary depending on the solvent and concentration used. "m" denotes a multiplet, and "br s" indicates a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. The carbonyl carbon of the amide group typically appears at the most downfield chemical shift. The aromatic carbons show a range of chemical shifts depending on their substitution pattern. The carbon atom attached to the bromine atom is influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon appears at the most upfield position.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~170Carbonyl carbon (C=O)
~140-120Aromatic carbons
~20Methyl carbon (-CH₃)

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), can provide further structural insights. ucl.ac.uklibretexts.orgweizmann.ac.il A COSY spectrum would show correlations between coupled protons, helping to confirm the connectivity of the aromatic protons. libretexts.org HMQC or HSQC spectra would reveal correlations between protons and the carbon atoms to which they are directly attached, aiding in the definitive assignment of both ¹H and ¹³C NMR signals. researchgate.net For instance, the correlation between the methyl proton singlet and the corresponding methyl carbon signal would be clearly visible.

Vibrational Spectroscopy: Infrared (IR) and Raman Studiesnih.govbenchchem.combenchchem.combenchchem.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amide group typically appear as two bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the amide carbonyl group gives a strong absorption band around 1650 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C-Br stretching vibration is expected at a lower frequency, typically in the range of 600-500 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The aromatic ring vibrations and the C-Br stretch are often strong in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3400-3100N-H stretch (amide)
>3000Aromatic C-H stretch
<3000Aliphatic C-H stretch (methyl)
~1650C=O stretch (amide I)
~1600N-H bend (amide II)
600-500C-Br stretch

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysisbenchchem.combenchchem.combenchchem.combiosynth.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be evident. uni.lu

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the confirmation of the molecular formula. The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for benzamides include the loss of the amino group (NH₂) and the cleavage of the bond between the carbonyl group and the aromatic ring.

X-ray Crystallography for Solid-State Structural Determinationnih.govresearchgate.netevitachem.com

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. researchgate.net This technique would also reveal the conformation of the molecule and the details of intermolecular interactions, such as hydrogen bonding involving the amide group, in the crystal lattice. nih.govresearchgate.net The planarity of the benzamide (B126) moiety and the spatial relationship between the bromo and methyl substituents on the aromatic ring would be unambiguously established. nih.gov


Crystal System and Space Group Analysis

For substituted benzamides, the crystal system is often monoclinic or triclinic. For example, the related compound N-(2-amino-phenyl)-2-methyl-benzamide crystallizes in the monoclinic system with a P21/c space group. biosynth.com These systems, particularly the centrosymmetric space groups like P21/c and P-1, are common for small organic molecules as they facilitate efficient packing. It is highly probable that this compound would adopt a similar crystal system, allowing for dense packing stabilized by the interactions discussed below.

Table 1: Expected Crystallographic Parameters for this compound (Inferred from Analogous Structures)

Parameter Expected Value/System Rationale
Crystal System Monoclinic or Triclinic Common for substituted benzamides, allowing for efficient molecular packing. biosynth.com

| Space Group | P21/c or P-1 | Centrosymmetric space groups are frequently observed for this class of compounds. biosynth.com |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The crystal packing of this compound is expected to be governed by a combination of strong and weak intermolecular interactions, which are characteristic of this class of compounds.

Halogen Bonding: The bromine atom at the 5-position introduces the possibility of halogen bonding. The bromine atom possesses a region of positive electrostatic potential, known as a σ-hole, which can interact attractively with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen or even the bromine atom of another molecule (Br···Br interactions). tandfonline.comsemanticscholar.org Studies on other brominated benzamides have shown that Br···O and Br···Br contacts are significant in directing the crystal packing, often competing with or complementing the primary hydrogen bonds. tandfonline.comresearchgate.net

π-π Stacking: The presence of the aromatic benzene ring facilitates π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings align, contribute significantly to the crystal's stability. researchgate.nettdx.cat The stacking can be either face-to-face or offset, with the specific geometry influenced by the other intermolecular forces at play. researchgate.netrsc.org

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

For a molecule like this compound, the Hirshfeld surface would reveal distinct regions corresponding to the different types of interactions:

Intense red spots on the dnorm surface are expected near the amide N-H and C=O groups, indicating the strong N-H···O hydrogen bonds. basicmedicalkey.com

Weaker contacts involving the bromine atom (Br···H or Br···O) and carbon atoms (C···H) would also be visible as lighter-colored regions on the surface. evidentscientific.com

The 2D fingerprint plot decomposes the Hirshfeld surface to show the percentage contribution of each type of intermolecular contact. Based on analyses of similar brominated aromatic compounds, the plot for this compound would likely be dominated by H···H contacts, reflecting the prevalence of hydrogen atoms on the molecular surface. researchgate.net Significant contributions would also be expected from:

H···Br/Br···H contacts: Appearing as distinct "wings" on the plot, indicating interactions between bromine and hydrogen atoms on neighboring molecules.

H···O/O···H contacts: Sharp "spikes" characteristic of strong hydrogen bonds.

H···C/C···H contacts: Representing van der Waals interactions and C-H···π interactions.

Table 2: Predicted Major Contributions to the Hirshfeld Surface for this compound

Contact Type Predicted Contribution Significance
H···H High General van der Waals contacts from the molecular periphery. researchgate.net
H···Br/Br···H Significant Indicates the presence of halogen-hydrogen interactions. researchgate.net
H···O/O···H Significant Corresponds to the strong N-H···O hydrogen bonds. basicmedicalkey.com
C···H/H···C Moderate Relates to general van der Waals forces and C-H···π interactions. basicmedicalkey.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption spectrum of this compound is determined by its benzamide chromophore. The benzene ring and the carbonyl group constitute a conjugated system that absorbs ultraviolet (UV) light.

UV-Vis Absorption: Benzamide derivatives typically exhibit characteristic absorption bands in the UV region. nih.gov The primary absorption is due to π → π* electronic transitions within the conjugated aromatic system. For substituted benzenes, these bands often appear between 200-280 nm. nih.gov A study on a related compound, 4-Bromo-N-(2-nitrophenyl) benzamide, showed a maximum absorption peak around 238 nm, which was attributed to a HOMO to LUMO+1 transition. mdpi.com It is expected that this compound would display a similar absorption profile, with a strong peak in the 230-260 nm range.

Fluorescence Spectroscopy: While many aromatic compounds fluoresce, the emission properties are highly sensitive to the molecular structure and environment. evidentscientific.com Fluorescence occurs when a molecule returns to its electronic ground state from an excited state by emitting a photon. researchgate.net To determine the fluorescence spectrum, the compound would be excited at a wavelength within its absorption band, and the emitted light would be scanned at longer wavelengths. researchgate.net Without specific experimental data for this compound, its fluorescence characteristics remain speculative, though many benzamide derivatives are known to be fluorescent.

Elemental Analysis and Purity Assessment Techniques

The identity and purity of a synthesized sample of this compound are confirmed through a combination of elemental analysis and various analytical techniques.

Elemental Analysis: This technique determines the mass percentages of the constituent elements in the compound. The results are compared against the theoretical values calculated from the molecular formula, C₈H₈BrNO.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight % Composition
Carbon C 12.011 44.89%
Hydrogen H 1.008 3.77%
Bromine Br 79.904 37.32%
Nitrogen N 14.007 6.54%
Oxygen O 15.999 7.47%

Calculated from the molecular formula C₈H₈BrNO (Molecular Weight: 214.06 g/mol ). biosynth.com

Purity Assessment: The purity of the compound is typically assessed using a suite of modern analytical methods.

High-Performance Liquid Chromatography (HPLC): This is a standard method for determining the purity of organic compounds. A sample is run through a column, and a detector measures the response, ideally showing a single major peak for the pure compound. Purity is often reported as a percentage based on the peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence and connectivity of all atoms. The absence of significant impurity peaks in the spectra is a strong indicator of high purity.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, providing further evidence of its identity. tandfonline.com

Computational and Theoretical Investigations of 5 Bromo 2 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in the theoretical study of molecules like 5-Bromo-2-methylbenzamide. These methods, rooted in quantum mechanics, allow for the detailed analysis of the electronic structure and other molecular properties.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach due to its accuracy and computational efficiency. DFT calculations for this compound would typically involve optimizing the molecular geometry to find its most stable conformation. These studies can provide valuable data on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For this compound, an FMO analysis would pinpoint the regions of the molecule that are most likely to be involved in chemical reactions. While specific HOMO-LUMO energy values for this compound have not been found in the search results, this type of analysis is a standard component of computational studies on related compounds. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). wisc.edu This analysis is instrumental in understanding hyperconjugative interactions and charge transfer within the molecule.

For this compound, an NBO analysis would reveal the nature of the atomic orbitals involved in bonding, the hybridization of atoms, and the distribution of electron density across the molecule. youtube.com This information is crucial for a comprehensive understanding of the molecule's stability and electronic properties. Although specific NBO data for this compound is not available in the search results, it is a common computational technique applied to similar aromatic compounds. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays different electrostatic potential values on the molecular surface, typically using a color scale. Regions of negative potential (often colored red) are susceptible to electrophilic attack, while regions of positive potential (often colored blue) are prone to nucleophilic attack. nih.gov

An MEP map of this compound would highlight the electron-rich and electron-deficient areas of the molecule. This visual representation is highly informative for understanding intermolecular interactions and chemical reactivity. researchgate.net For instance, in related bromo-substituted aromatic compounds, the electronegative atoms like oxygen and bromine often exhibit regions of negative electrostatic potential. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment.

For this compound, MD simulations could be employed to understand its behavior in different solvents or its interaction with biological macromolecules. While specific MD simulation studies on this compound were not found in the provided search results, this technique has been used to investigate the interactions of similar molecules with proteins. researchgate.netnih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The associated potential energy surface, or energy landscape, provides information about the relative stability of these different conformations.

A conformational analysis of this compound would identify the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and its preferred three-dimensional structure. Such studies are typically performed using computational methods like DFT. Although specific conformational analysis data for this compound is not available in the search results, it is a standard procedure in the computational investigation of flexible molecules.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a molecule when it binds to a specific target, typically a protein. This technique is instrumental in drug discovery for forecasting the interaction between a ligand, such as this compound, and a protein's binding site. Such studies on benzamide (B126) derivatives have identified them as promising candidates for activities like topoisomerase inhibition, which is crucial in cancer therapy. researchgate.net By simulating the docking process, researchers can gain insights into the potential biological activity of this compound and its derivatives.

Ligand-Protein Interaction Prediction

The prediction of ligand-protein interactions is a cornerstone of molecular docking. nih.gov This process identifies the specific types of non-covalent bonds that form between the ligand and the amino acid residues within the protein's active site. For this compound, computational models predict how its functional groups—the bromine atom, the methyl group, and the amide group—interact with the target protein. These interactions can include hydrogen bonds, halogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For instance, the amide group can act as both a hydrogen bond donor and acceptor, while the bromine atom can form halogen bonds, and the methyl group can engage in hydrophobic interactions. Identifying these interactions is the first step in understanding the molecule's mechanism of action at a molecular level. nih.gov

Binding Affinity and Mode Characterization

Beyond identifying interactions, molecular docking characterizes the binding mode and estimates the binding affinity. The binding mode refers to the specific three-dimensional pose of the ligand within the protein's binding site. plos.org Binding affinity is a measure of the strength of this interaction, commonly expressed in terms of binding energy (kcal/mol). A lower, more negative binding energy value typically indicates a more stable and potent ligand-protein complex. nih.gov Computational tools calculate these scores based on the intermolecular forces between this compound and its biological target.

Illustrative Docking Results for this compound with Hypothetical Targets:

This data is for illustrative purposes to demonstrate typical results from docking studies.

Biological TargetPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Protein Kinase A-8.2Hydrogen bond with Gln189, Halogen bond with Tyr204
Topoisomerase IIα-7.9Hydrophobic interaction with Met762, Pi-Alkyl with Ala479
Carbonic Anhydrase-7.5Hydrogen bond with Thr199, van der Waals interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net In a QSAR study involving this compound, researchers would synthesize and test a series of its derivatives with slight structural modifications.

These structural variations are quantified using molecular descriptors, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A statistical model is then built to correlate these descriptors with the observed biological activity (such as IC50 values). ajchem-a.com This resulting model can then be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Virtual Screening and Library Design Applications

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a specific biological target. benthamscience.com The structure of this compound can serve as a template or "scaffold" for designing a focused chemical library.

In this application, a virtual library containing thousands of derivatives of this compound would be created by computationally adding or modifying different functional groups. This library is then screened against the three-dimensional structure of a target protein using docking simulations. nih.gov This process, known as structure-based virtual screening, helps to prioritize a smaller number of promising candidates for chemical synthesis and subsequent experimental testing, significantly accelerating the early stages of drug discovery. scienceopen.com

Reactivity Profile and Mechanistic Organic Chemistry of 5 Bromo 2 Methylbenzamide

Amide Reactivity: Hydrolysis and Functional Group Transformations

The amide group is a versatile functional group that can undergo several important transformations. While generally stable, the amide bond in 5-bromo-2-methylbenzamide can be cleaved or converted into other functional groups under specific reaction conditions.

Hydrolysis: The hydrolysis of the amide to its corresponding carboxylic acid, 5-bromo-2-methylbenzoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to release ammonia (B1221849) and the carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, typically using a strong base like sodium hydroxide (B78521) and heat, the hydroxide ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate that subsequently eliminates an amide anion, which is then protonated by the solvent. A patent for the synthesis of 5-bromo-2-chlorobenzoic acid describes a similar hydrolysis step where 5-bromo-2-chlorobenzonitrile (B107219) is converted to the carboxylic acid using a base such as sodium hydroxide. google.com

Reduction: The amide group can be reduced to an amine, yielding 5-bromo-2-methylbenzylamine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically required for this transformation. The reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of the oxygen atom.

Dehydration: Primary amides can be dehydrated to form nitriles. This reaction is typically carried out using a strong dehydrating agent like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2). In the case of this compound, this reaction would yield 5-bromo-2-methylbenzonitrile.

TransformationReagents and ConditionsProduct
Acid-Catalyzed HydrolysisH3O+, Δ5-Bromo-2-methylbenzoic acid
Base-Catalyzed HydrolysisNaOH, H2O, Δ5-Bromo-2-methylbenzoic acid
Reduction1. LiAlH4, THF; 2. H2O5-Bromo-2-methylbenzylamine
DehydrationP2O5 or SOCl2, Δ5-Bromo-2-methylbenzonitrile

Halogen Reactivity: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The bromine atom attached to the aromatic ring is a key site for reactivity, enabling a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Generally, aryl halides are unreactive towards nucleophiles. However, SNAr can occur if the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. In this compound, the amide and methyl groups are not strongly activating for SNAr, making this reaction pathway less favorable under standard conditions.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom makes this compound an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, leading to biaryl compounds. For instance, reacting this compound with phenylboronic acid would yield 2-methyl-[1,1'-biphenyl]-5-carboxamide. The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to give the product and regenerate the catalyst. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org This is a valuable method for the synthesis of arylalkynes. The reaction of this compound with phenylacetylene (B144264) would produce 5-(phenylethynyl)-2-methylbenzamide. Nickel-catalyzed Sonogashira-type reactions have also been developed for aryl bromides. nih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction would allow for the synthesis of various N-aryl derivatives from this compound. For example, reacting it with aniline (B41778) in the presence of a suitable palladium catalyst and base would yield 5-amino-N-phenyl-2-methylbenzamide.

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.govlibretexts.org Reacting this compound with an alkene like styrene (B11656) would lead to the formation of a stilbene (B7821643) derivative.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd catalyst, baseBiaryl
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, baseArylalkyne
Buchwald-HartwigAminePd catalyst, baseArylamine derivative
HeckAlkenePd catalyst, baseSubstituted alkene

Electrophilic and Nucleophilic Substitution on the Aromatic Ring

The existing substituents on the benzene (B151609) ring of this compound direct the position of further substitution reactions. The methyl group is an ortho, para-directing activator, while the bromo group is an ortho, para-directing deactivator. The amide group is a meta-directing deactivator. The interplay of these directing effects determines the regioselectivity of electrophilic aromatic substitution reactions.

Given the positions of the current substituents, the most likely positions for electrophilic attack are ortho and para to the activating methyl group and meta to the deactivating amide group. The C4 and C6 positions are ortho and para to the methyl group, respectively. The C6 position is also ortho to the bromine. The C4 position is meta to the amide. Therefore, electrophilic substitution is most likely to occur at the C4 or C6 positions. For instance, a patent describing the synthesis of 5-bromo-2-alkylbenzoic acids indicates that bromination of 2-alkylbenzoic acid in the presence of sulfuric acid yields the 5-bromo product, demonstrating the directing effects of the alkyl and carboxylic acid groups. google.com

Nucleophilic substitution on the aromatic ring, other than at the carbon bearing the bromine, is generally not favored unless there are strong electron-withdrawing groups present to activate the ring.

Radical Reactions and Photochemical Pathways

The carbon-bromine bond in this compound can be susceptible to cleavage under radical or photochemical conditions.

Radical Reactions: Aryl bromides can participate in radical reactions, often initiated by radical initiators like AIBN or by transition metals. One common reaction is radical cyclization, where a radical generated at a side chain can attack the aromatic ring. wikipedia.orgharvard.edu For this compound, if a radical were generated on a suitable N-substituent, intramolecular cyclization could be possible. Another potential radical reaction is reductive debromination, where the bromine atom is replaced by a hydrogen atom.

Photochemical Pathways: Aromatic compounds can undergo various photochemical reactions upon absorption of UV light. For aryl halides, photochemical cleavage of the carbon-halogen bond can occur, leading to the formation of an aryl radical. This radical can then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other molecules.

Derivatization Strategies for Enhanced Bioactivity

The this compound scaffold can be modified through the reactions described above to synthesize new derivatives with potentially enhanced biological activity. The introduction of different functional groups via cross-coupling reactions or modification of the amide group can significantly alter the molecule's properties, such as its size, shape, and electronic distribution, which in turn can affect its interaction with biological targets.

Investigation of Reaction Intermediates and Transition States

The mechanisms of the reactions that this compound undergoes involve various transient species, such as intermediates and transition states.

In Nucleophilic Aromatic Substitution (SNAr) reactions, the key intermediate is the Meisenheimer complex, a resonance-stabilized anionic σ-complex formed by the attack of the nucleophile on the aromatic ring.

In Palladium-Catalyzed Cross-Coupling Reactions , the mechanism involves a catalytic cycle with several intermediates. For the Suzuki-Miyaura reaction , the key steps are the oxidative addition of the aryl bromide to a Pd(0) complex to form a Pd(II) intermediate, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov Similarly, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov The nature of the ligands on the palladium catalyst plays a crucial role in the efficiency and outcome of these reactions.

The study of these intermediates and transition states, often through computational methods and kinetic studies, is essential for understanding the reaction mechanisms and for optimizing reaction conditions.

Biological Activities and Medicinal Chemistry Perspectives of 5 Bromo 2 Methylbenzamide

Exploration of Pharmacological Potential

The pharmacological potential of 5-bromo-2-methylbenzamide can be inferred from the activities of other substituted benzamides. The core benzamide (B126) structure is a versatile pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications. researchgate.net

Benzamide derivatives have demonstrated significant potential as anticancer agents. nanobioletters.comnih.gov The anticancer activity of brominated compounds, in particular, has been a subject of interest in medicinal chemistry. For instance, a brominated analog of coelenteramine, Br-Clm, has shown potent anticancer activity against gastric and lung cancer cell lines. mdpi.com Studies on bis-benzamides have also revealed their potential in prostate cancer treatment by inhibiting the androgen receptor-coactivator interaction. nih.govmdpi.com

The mechanisms through which benzamide derivatives exert their anticancer effects are varied and can include:

Cell Proliferation Inhibition: Many anticancer compounds function by halting the uncontrolled proliferation of cancer cells. For example, certain hydroxylated biphenyl (B1667301) compounds, which are structurally distinct but demonstrate the therapeutic potential of aromatic compounds, have shown effective, dose-dependent antiproliferative activity against melanoma cell lines. mdpi.com

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for eliminating cancerous cells. The brominated coelenteramine analog, Br-Clm, was found to induce cell death via apoptosis. mdpi.com Similarly, the combination of Benzamide Riboside (BR) with staurosporine (B1682477) resulted in synergistic cytotoxicity correlated with increased apoptotic activity in leukemia cells. nih.gov

Cell Cycle Regulation: Disruption of the normal cell cycle is a hallmark of cancer. Some anticancer agents work by arresting the cell cycle at specific checkpoints, preventing cell division. For instance, a novel hydroxylated biphenyl compound was shown to inhibit cell proliferation through cell cycle arrest in the G2-M transition.

While direct studies on this compound are lacking, the presence of the bromo- and methyl-substituted benzamide core suggests that it could be a candidate for investigation into similar anticancer activities.

Substituted benzamides are a known class of compounds with antimicrobial activity. nanobioletters.comnih.gov Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

Antibacterial Activity: Various N-benzamide derivatives have been synthesized and have shown promising antibacterial activity. nanobioletters.com For example, second-generation FtsZ-targeting benzamides have demonstrated potent antistaphylococcal activity, including against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been shown to be active against Gram-positive bacteria. mdpi.comresearchgate.net

Antifungal Activity: Benzimidazole derivatives, which share structural similarities with benzamides, have exhibited significant antifungal activity. nih.gov For instance, certain derivatives have shown better antifungal activity than the standard drug fluconazole, with notable activity against Aspergillus niger. nih.gov

The antimicrobial potential of this compound would likely be influenced by the nature and position of its substituents.

Table 1: Examples of Antimicrobial Activity in Benzamide Derivatives

Compound/Derivative Class Target Organism(s) Observed Effect Reference(s)
N-Benzamide Derivatives B. subtilis, E. coli Good antibacterial activity nanobioletters.com
FtsZ-targeting Benzamides Methicillin-resistant S. aureus (MRSA) Potent antistaphylococcal activity nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives Gram-positive bacteria Active against Gram-positive bacteria mdpi.comresearchgate.net
Benzimidazole Derivatives Aspergillus niger Potent antifungal activity nih.gov

Benzamide and nicotinamide (B372718) derivatives have been shown to possess anti-inflammatory properties. nih.gov Their mechanism of action may involve the inhibition of the transcription factor NF-kappaB, which plays a crucial role in the inflammatory response. nih.gov

N-substituted benzamides like metoclopramide (B1676508) and 3-chloroprocainamide have demonstrated dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNFα), a key inflammatory cytokine. nih.gov Furthermore, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown superior efficiency in inhibiting trypsin activity, indicating anti-inflammatory potential. mdpi.comresearchgate.net Substituted benzamides related to Parsalmide have also been synthesized and evaluated as anti-inflammatory agents that inhibit cyclooxygenase (COX) enzymes. researchgate.net

The benzamide scaffold is a common feature in many centrally acting drugs. Derivatives of 2-methylbenzamide (B88809) have been identified as modulators of Nav1.1 voltage-gated sodium channels, suggesting their potential in treating CNS diseases. acs.orgnih.gov

Anticonvulsant Activity: Benzamide derivatives have been screened for anticonvulsant activity. For example, 3-bromo analogues of certain benzamides proved to be either equipotent with or more potent than existing treatments in anticonvulsant screens.

Antidopaminergic Activity: The blockade of D4 and 5-HT2A receptors is an attractive strategy for the treatment of schizophrenia. The benzamide structure is found in several compounds with antidopaminergic properties.

The ability of this compound to cross the blood-brain barrier would be a critical factor in its potential for CNS activity. The lipophilicity imparted by the bromine and methyl groups could influence this property.

Structure-Activity Relationships (SAR) and Ligand Design Principles

The biological activity of benzamide derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.

The substitution of a bromine atom onto the benzamide ring can significantly influence its pharmacological properties. Halogen atoms like bromine can affect a molecule's lipophilicity, electronic properties, and ability to form halogen bonds. youtube.comdrugdesign.org

The introduction of a bromine atom can enhance the lipophilic character of a molecule, which can improve its absorption and ability to cross biological membranes. youtube.com In the context of antimicrobial activity, the presence of bromine instead of chlorine on a benzanilide (B160483) ring has been observed to decrease the antimicrobial effect, highlighting the specific role of the halogen substituent. mdpi.com In another example, the introduction of a chlorine atom at position 7 of kynurenic acid, a glycine (B1666218) antagonist, resulted in a 70-fold increase in potency. drugdesign.org

The position of the halogen is also a critical determinant of biological activity. For instance, in a series of benzofuran (B130515) derivatives, the position of the halogen atom was found to be a critical factor for its anticancer activity. mdpi.com These findings underscore the importance of the precise placement of the bromine atom in the design of biologically active benzamides.

Role of Methyl Group and Amide Moiety

The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the amide group. In this compound, the methyl group at the C-2 position and the primary amide moiety are critical structural features.

The amide moiety is fundamental to the biological activity of many pharmaceuticals, often participating in crucial hydrogen bonding interactions with biological targets like proteins and enzymes. mdpi.com Structure-activity relationship (SAR) studies on various benzamide series have consistently highlighted the importance of the amide group. For instance, in a series of benzamides developed as inhibitors of Mycobacterium tuberculosis, it was found that secondary amides were more potent than their primary amide counterparts, suggesting that substitution on the amide nitrogen can further refine biological activity. acs.org This underscores the amide's role as a key interaction point that can be modulated to enhance efficacy. acs.org

Influence of N-Substitutions on Biological Efficacy

Modification of the amide nitrogen (N-substitution) is a cornerstone of medicinal chemistry for optimizing the therapeutic properties of a lead compound. For the benzamide scaffold, N-substitution can dramatically alter biological efficacy by modifying the compound's polarity, lipophilicity, metabolic stability, and ability to interact with its target.

Studies on various classes of benzamides have demonstrated the profound impact of N-substitutions:

Neuroleptic Agents: In the development of benzamide-based neuroleptics, the introduction of specific N-substituents was critical for achieving high potency. For example, in a series of metoclopramide analogues, introducing a benzyl (B1604629) group on the terminal nitrogen of the diamine side chain significantly enhanced the antidopaminergic activity. nih.gov The resulting compound, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, proved to be over 400 times more potent than metoclopramide, highlighting the critical role of the N-substituent in receptor interaction. nih.gov

Antitumor Agents: N-substituted benzamides have also been explored as histone deacetylase (HDAC) inhibitors for cancer therapy. A series of derivatives designed based on the structure of Entinostat (MS-275) showed that the nature of the N-substituent group was crucial for anti-proliferative activity against various cancer cell lines. researchgate.netresearchgate.net

While specific studies on N-substituted derivatives of this compound are not extensively detailed in the reviewed literature, the established principles from related benzamide compounds strongly suggest that this would be a fruitful avenue for analog development to modulate and enhance biological efficacy.

Mechanistic Biology and Molecular Target Identification

Understanding the mechanism of action of this compound requires detailed investigation into its interactions with molecular targets. The benzamide structure is a versatile scaffold known to interact with various biological macromolecules.

Enzyme Inhibition Studies

The benzamide scaffold is present in numerous enzyme inhibitors, suggesting that this compound could potentially function through this mechanism.

QcrB Inhibition: A structure-activity relationship study identified a series of benzamides as potent inhibitors of the cytochrome b-c1 complex subunit QcrB in Mycobacterium tuberculosis. acs.orgnih.gov This demonstrates that the benzamide core can be tailored to inhibit essential bacterial enzymes, presenting a pathway for developing novel antibacterial agents. acs.orgnih.gov

Histone Deacetylase (HDAC) Inhibition: As previously mentioned, certain N-substituted benzamides are effective HDAC inhibitors. researchgate.net These compounds typically feature a zinc-binding group, a linker, and a "cap" group, where the benzamide moiety often plays a role in interacting with the enzyme's active site. researchgate.net

These examples establish that the benzamide class of molecules has a proven track record of acting as enzyme inhibitors.

Compound Class Target Enzyme Therapeutic Area Key Finding
MorpholinobenzamidesMycobacterium tuberculosis QcrBInfectious DiseaseBenzamide core is crucial for inhibiting aerobic respiration. acs.orgnih.gov
N-Substituted BenzamidesHistone Deacetylases (HDACs)OncologyBenzamide derivatives can act as zinc-binding groups in the enzyme active site. researchgate.net

Receptor Binding Assays

Receptor binding assays are essential for identifying molecular targets and quantifying the affinity of a ligand for a receptor. A study focusing on potential antipsychotic agents provides insight into the ability of a bromo-benzamide derivative to interact with specific receptors. A complex derivative, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, was evaluated for its affinity for the [3H]spiperone binding site, which is indicative of dopamine (B1211576) D2 receptor antagonism. This compound and its analogs were synthesized and tested for their ability to inhibit apomorphine-induced behaviors, confirming their antidopaminergic properties. This finding suggests that the 5-bromo-benzamide scaffold can be incorporated into structures that target central nervous system receptors.

Ion Channel Modulation

Ion channels are critical membrane proteins that regulate numerous physiological processes and are important drug targets. nih.gov Bioactive small molecules can modulate ion channel function either by directly blocking the pore or by binding to allosteric sites to alter the channel's gating properties. While extensive research exists on ion channel modulators, specific studies directly linking this compound to the modulation of any particular ion channel were not identified in the surveyed literature. However, given the diverse biological activities of benzamides, this remains a possible, yet uninvestigated, mechanism of action.

Cellular Uptake and Distribution Studies

The ability of a small molecule to cross the cell membrane and reach its intracellular target is fundamental to its biological activity. nih.gov For small molecules like this compound, passive diffusion across the lipid bilayer is a primary mechanism of entry, governed by factors such as lipophilicity and molecular size. nih.gov

While specific cellular uptake studies on this compound are not available, research on other benzamide-related compounds provides relevant insights. For example, the cellular uptake of the endocannabinoid anandamide (B1667382) can be inhibited by certain benzamide derivatives. nih.gov This inhibition is linked to the blockade of fatty acid amide hydrolase (FAAH), an intracellular enzyme that metabolizes anandamide. The study showed that in cells where FAAH activity drives anandamide uptake, FAAH inhibitors could reduce this uptake. nih.gov This suggests that benzamides can enter cells and interact with intracellular enzymes that influence the transport of other molecules.

In Vitro Biological Assays and Cell Line Studies

Currently, there is a notable absence of publicly accessible scientific literature detailing specific in vitro biological assays or cell line studies conducted on this compound. While research exists for structurally related benzamide derivatives, which have been investigated for a range of biological activities, data focusing solely on this compound is not available in the reviewed scientific databases.

The general class of benzamides has been a subject of interest in medicinal chemistry, with various derivatives being synthesized and evaluated for potential therapeutic applications. These investigations typically involve a battery of in vitro assays to determine the compound's biological effects at a cellular and molecular level. Common assays for related compounds include, but are not limited to:

Antiproliferative Assays: Testing the compound's ability to inhibit the growth of various cancer cell lines.

Enzyme Inhibition Assays: Determining if the compound can block the activity of specific enzymes that are implicated in disease pathways.

Receptor Binding Assays: Assessing the affinity of the compound for specific cellular receptors.

Antimicrobial Assays: Evaluating the compound's efficacy against different strains of bacteria and fungi.

Without specific studies on this compound, it is not possible to provide data on its performance in such assays or its effects on any particular cell lines.

Development as a Research Tool in Chemical Biology

The utility of a small molecule as a research tool in chemical biology often stems from its specific and potent interaction with a biological target. Such molecules, often referred to as chemical probes, are invaluable for elucidating the function of proteins and dissecting complex biological pathways.

For this compound to be developed as a research tool, it would first need to be characterized in terms of its biological target and mechanism of action. This would typically involve target identification and validation studies. Once a specific target is known, the compound could potentially be modified, for example, by incorporating fluorescent tags or photoreactive groups, to facilitate its use in various chemical biology applications, such as:

Target Engagement Studies: To confirm that the compound interacts with its intended target within a cellular context.

Imaging Studies: To visualize the subcellular localization of the target protein.

Proteomics Studies: To identify protein-protein interactions or off-target effects.

As there is no information on the biological targets or activities of this compound, it has not been developed or utilized as a research tool in chemical biology. The foundational biological data required to support such a development is currently not present in the scientific literature.

Advanced Applications and Future Research Trajectories for 5 Bromo 2 Methylbenzamide

Applications in Materials Science (e.g., Organic Electronics, Functional Polymers)

While direct applications of 5-Bromo-2-methylbenzamide in organic electronics are not extensively documented, the broader class of benzamide (B126) derivatives is being explored for its potential in creating novel polymeric materials. researchgate.net The inherent properties of the benzamide structure, such as its rigidity and ability to form hydrogen bonds, can be exploited to design functional polymers with specific thermal and mechanical properties. The presence of the bromine atom on the this compound ring is particularly significant, as it provides a reactive handle for polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. These polymers are central to the field of organic electronics, with potential uses in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Future research may focus on synthesizing polymers incorporating the this compound moiety to tune electronic properties and enhance performance in such devices.

Role as a Synthetic Intermediate for Complex Molecules

The primary and most established role of this compound is as a synthetic intermediate or building block for more complex molecules. Organic synthesis relies on such versatile scaffolds to construct elaborate molecular architectures with desired functionalities. chemistryworld.com The different components of this compound make it a valuable precursor in multi-step syntheses.

The Bromine Atom: Serves as a key functional group for carbon-carbon bond formation through various cross-coupling reactions. This allows for the attachment of diverse aryl, heteroaryl, or alkyl groups, expanding the molecular complexity.

The Amide Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to different classes of compounds. It can also be involved in directing group chemistry to functionalize the aromatic ring further.

The Methyl Group: Can be oxidized or otherwise modified, although it is less reactive than the other sites.

This versatility has positioned substituted benzamides as crucial intermediates in the synthesis of various biologically active molecules and pharmaceutical drugs. researchgate.net For example, benzamide-type derivatives have been developed as conformationally locked binders for the E3 ligase substrate receptor cereblon (CRBN), which are critical components in the design of proteolysis-targeting chimeras (PROTACs), an emerging therapeutic modality. researchgate.net

Reactive SiteType of ReactionPotential Molecular Outcome
Bromine AtomSuzuki, Stille, Sonogashira Cross-CouplingBi-aryl compounds, complex heterocyclic systems
Amide GroupHydrolysis, Reduction, N-AlkylationCarboxylic acids, benzylamines, secondary/tertiary amides
Aromatic RingElectrophilic Aromatic SubstitutionFurther functionalized benzamide derivatives

Emerging Therapeutic Areas and Unexplored Biological Pathways

Substituted benzamides are a well-established class of compounds in medicinal chemistry, with derivatives used as antipsychotic, antiemetic, and antidepressant agents. researchgate.netnih.govnih.gov Research into new analogues, including those derived from this compound, is opening up emerging therapeutic areas. The broad biological activity of the benzamide scaffold suggests that its derivatives could be tailored to interact with a wide array of biological targets.

Anticancer Agents: Novel benzamide derivatives are being investigated as potent anticancer agents. nih.govnih.gov For instance, certain imidazole-based N-phenylbenzamide derivatives have shown cytotoxic potential against lung, cervical, and breast cancer cell lines. nih.gov Substituted benzamides have also been explored as inhibitors of key enzymes in tumor progression, such as c-Met kinase and cyclooxygenase 2 (COX-2). researchgate.net

Antimicrobial Agents: With the rise of multidrug-resistant bacteria and fungi, there is a critical need for new antimicrobial agents. nih.gov Benzamide derivatives have demonstrated both antibacterial and antifungal properties, making them promising candidates for development. researchgate.netnih.gov

Neurological Disorders: The historical use of benzamides in psychiatry for treating conditions like schizophrenia and dysthymia is well-known. nih.govacs.org Modern research is exploring new derivatives for other central nervous system (CNS) disorders, including neurodegenerative diseases. mdpi.com For example, novel benzamide-based ligands for the sigma-1 receptor, a promising drug target for neuroprotection, are being developed. mdpi.com

Metabolic Diseases: Recent computational and synthetic studies have highlighted benzamide derivatives as potential glucokinase activators for the treatment of type 2 diabetes. nih.gov

The exploration of these compounds may also shed light on unexplored biological pathways. The diverse activities suggest that benzamide derivatives can be fine-tuned to interact with specific receptors or enzymes, providing chemical tools to probe complex biological systems.

Nanotechnology and Drug Delivery System Integrations

The integration of therapeutic compounds with nanotechnology offers a pathway to overcome challenges in drug delivery, such as poor solubility, lack of targeting, and systemic toxicity. While specific research on integrating this compound into nanocarriers is not yet prevalent, the principles of drug delivery system design are broadly applicable. Derivatives of this compound developed for therapeutic purposes could be incorporated into various nanosystems:

Polymeric Nanoparticles: The therapeutic agent could be encapsulated within or covalently attached to biodegradable polymers to form nanoparticles. This can protect the drug from degradation, control its release profile, and potentially target it to specific tissues.

Liposomes and Micelles: For hydrophobic derivatives, formulation into liposomes or polymeric micelles can enhance their solubility and bioavailability, allowing for effective systemic administration.

Surface Functionalization: A therapeutic molecule derived from this compound could be conjugated to the surface of nanoparticles (e.g., gold or iron oxide nanoparticles). This approach allows for the combination of therapeutic action with imaging or targeting capabilities.

Future research will likely involve designing therapeutically active derivatives of this compound that are amenable to incorporation into these advanced drug delivery platforms to enhance their efficacy and safety.

Synergistic Effects with Other Therapeutic Agents

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in cancer treatment and infectious diseases. nih.gov This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs. nih.gov

Derivatives of this compound, if developed into therapeutic agents, would be prime candidates for investigation in combination regimens. For example:

In Oncology: A benzamide-based anticancer agent could be combined with conventional chemotherapeutic drugs. The benzamide derivative might inhibit a specific pathway that confers resistance to the conventional drug, thereby re-sensitizing the cancer cells. nih.gov Some studies have shown that combining HSP90 inhibitors, which can include benzamide structures, with other anticancer therapies may be a more effective strategy than monotherapy. researchgate.net

In Infectious Disease: An antimicrobial benzamide could be used alongside existing antibiotics. This could broaden the spectrum of activity or overcome resistance mechanisms. mdpi.com For instance, some antibiotics can enhance the efficacy of chemotherapeutic drugs by altering the tumor microenvironment. mdpi.com

Investigating these potential synergistic interactions is a crucial step in the preclinical and clinical development of any new therapeutic agent derived from the this compound scaffold.

Challenges and Opportunities in Translational Research

Translational research is the process of turning basic scientific discoveries into practical applications that benefit human health. nih.gov Developing a new therapeutic agent from a lead compound like this compound involves navigating significant challenges while capitalizing on unique opportunities. nih.govcytivalifesciences.com

Challenges:

The "Valley of Death": A major hurdle is advancing a promising compound from preclinical research to clinical trials, a phase where many potential drugs fail due to lack of funding, resources, or robust predictive models. nih.gov

Predictive Models: The lack of animal models that accurately mimic human disease can make it difficult to predict efficacy and safety, leading to failures in later-stage clinical trials. nih.gov

Regulatory Hurdles: Navigating the complex and rigorous regulatory approval process requires substantial expertise and resources. cytivalifesciences.com

Resource Scarcity: Translational research is hampered by insufficient funding, a shortage of qualified interdisciplinary researchers, and inadequate infrastructure. researchgate.net

Opportunities:

Unmet Medical Needs: The versatile biological activity of benzamide derivatives provides an opportunity to develop novel drugs for diseases with limited treatment options, such as multi-drug resistant infections and certain cancers. nih.gov

Targeted Therapies: The ability to synthetically modify the this compound scaffold allows for the design of highly specific molecules that target particular enzymes or receptors, potentially leading to more effective and less toxic therapies.

Biomarker Development: The discovery of clinically useful biomarkers is critical to the success of translational research, allowing for patient stratification and better monitoring of treatment response. nih.gov

AspectChallenges in Translational ResearchOpportunities for Benzamide-Based Compounds
Funding & ResourcesInsufficient funding and infrastructure can halt promising projects. researchgate.netDemonstrating a wide range of biological activities can attract diverse funding sources.
Preclinical to ClinicalHigh failure rate due to poor efficacy or unexpected toxicity (the "valley of death"). nih.govRational drug design can optimize for safety and selectivity, increasing the chances of success. mdpi.com
Regulatory ProcessComplex, lengthy, and expensive approval process. cytivalifesciences.comCompounds targeting diseases with special designations (e.g., orphan drug) may have streamlined regulatory pathways.
Clinical NeedLack of predictive animal models for many human diseases. nih.govPotential to address urgent needs like antimicrobial resistance and hard-to-treat cancers. nih.gov

Successfully translating a derivative of this compound from the laboratory to the clinic will require overcoming these hurdles through strategic collaborations, innovative research methodologies, and sustained investment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Bromo-2-methylbenzamide, and how can reaction yields be optimized?

  • Methodology : A palladium-catalyzed coupling approach is effective, as demonstrated in the synthesis of structurally similar benzamides. For example, N-benzyl-2-bromo-5-methoxybenzamide was synthesized from 2-bromo-5-methoxybenzoic acid via amidation . Optimization involves adjusting reaction temperature (typically 80–100°C), catalyst loading (1–5 mol%), and using anhydrous solvents (e.g., DMF or THF) to suppress side reactions. Yield improvements (≥85%) are achieved by slow addition of amine nucleophiles .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., bromine at C5, methyl at C2) and HPLC-MS (≥98% purity) for quantitative analysis. Compare spectral data with published analogs, such as 2-bromo-5-methoxybenzamide derivatives, to validate resonance splitting patterns .

Q. What storage conditions are critical for maintaining this compound stability?

  • Methodology : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent degradation via bromine displacement or hydrolysis. Stability studies on related brominated benzamides indicate a shelf life of ≥12 months under these conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodology : Conduct meta-analysis of binding affinity studies (e.g., dopamine D2 and serotonin 5-HT3 receptors) to identify variables like assay type (radioligand vs. functional assays) or solvent polarity effects. For example, discrepancies in IC50 values (nM to μM ranges) for benzamide derivatives may arise from differences in cell membrane preparation protocols . Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced receptor selectivity?

  • Methodology : Perform docking simulations (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., PDB: 6CM4 for dopamine D2). Focus on halogen-bonding interactions between the bromine substituent and Thr342 or Phe345 residues. QSAR models trained on methyl-substituted benzamides predict logP values <3.5 for optimal blood-brain barrier penetration .

Q. What analytical techniques differentiate between regioisomeric impurities in this compound synthesis?

  • Methodology : Employ HPLC-DAD/HRMS with a C18 column (ACN/water gradient) to separate 5-bromo-3-methylbenzamide (common byproduct). Retention time differences (Δ ≥1.2 min) and isotopic patterns (Br: 1:1 M+2 peak) confirm identity. Cross-validate with 2D NMR (NOESY) to detect spatial proximity of methyl and bromine groups .

Q. How do steric and electronic effects of the methyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : Compare reaction rates with/without the methyl group using kinetic studies (e.g., Suzuki-Miyaura coupling). The methyl group at C2 increases steric hindrance, reducing Pd catalyst turnover frequency by ~40% versus non-methylated analogs. Electronic effects are minimal (Hammett σp ~0.02), as shown in Hammett plots of substituted benzamides .

Key Considerations for Researchers

  • Contradiction Management : Use multi-laboratory validation for biological data, especially when comparing results across species (e.g., rat vs. human receptors) .
  • Synthetic Scalability : Pilot-scale reactions (>10 g) require strict control of exothermic amidation steps to prevent runaway reactions .

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